6-Iodonordihydrocapsaicin 6-Iodonordihydrocapsaicin Potent competitive vanilloid TRPV1 (VR1) receptor antagonist (IC50 = 10 nM). Inhibits capsaicin-induced [Ca2+]i increase in rat DRG neurons, and guinea pig bladder and trachea contractions in vitro.
Brand Name: Vulcanchem
CAS No.: 859171-97-4
VCID: VC0004430
InChI: InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21)
SMILES: CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC
Molecular Formula: C17H26INO3
Molecular Weight: 419.3 g/mol

6-Iodonordihydrocapsaicin

CAS No.: 859171-97-4

Cat. No.: VC0004430

Molecular Formula: C17H26INO3

Molecular Weight: 419.3 g/mol

* For research use only. Not for human or veterinary use.

6-Iodonordihydrocapsaicin - 859171-97-4

Specification

CAS No. 859171-97-4
Molecular Formula C17H26INO3
Molecular Weight 419.3 g/mol
IUPAC Name N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]nonanamide
Standard InChI InChI=1S/C17H26INO3/c1-3-4-5-6-7-8-9-17(21)19-12-13-10-16(22-2)15(20)11-14(13)18/h10-11,20H,3-9,12H2,1-2H3,(H,19,21)
Standard InChI Key AAORACFZMYMFCG-UHFFFAOYSA-N
SMILES CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC
Canonical SMILES CCCCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-Iodonordihydrocapsaicin (IUPAC name: N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-7-methyloctanamide) is characterized by a 17-carbon backbone with critical substitutions influencing its bioactivity . The compound’s molecular formula is C₁₇H₂₆INO₃, yielding a molecular weight of 419.3 g/mol . Key structural features include:

  • Iodine substitution at the sixth position of the aromatic ring, enhancing receptor binding affinity.

  • Methoxy group at the fifth position and hydroxyl group at the fourth position, critical for interactions with TRPV1 and ERα .

  • A branched aliphatic chain (7-methyloctanamide) contributing to lipid solubility and membrane permeability .

Table 1: Physicochemical Properties of 6-Iodonordihydrocapsaicin

PropertyValue
Molecular FormulaC₁₇H₂₆INO₃
Molecular Weight419.3 g/mol
IUPAC NameN-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-7-methyloctanamide
PubChem CID24881008
SolubilityLipid-soluble (predicted)

Synthesis and Structural Optimization

6-INH was developed through strategic halogenation of nordihydrocapsaicin, a capsaicin analogue lacking the vanillyl group’s double bond. Appendino’s team introduced iodine at the sixth position to exploit halogen bonding with TRPV1’s Tyr511 residue, a key interaction for antagonist activity . This modification increased binding affinity by approximately 20-fold compared to non-halogenated analogues, as demonstrated in radioligand displacement assays .

Pharmacological Profile

TRPV1 Receptor Antagonism

6-INH acts as a competitive TRPV1 antagonist with an IC₅₀ of 10 nM in rat dorsal root ganglion (DRG) neurons, effectively inhibiting capsaicin-induced calcium influx . In guinea pig models, it suppresses bladder and tracheal contractions by blocking TRPV1-mediated neuropeptide release . Notably, its antagonism is use-dependent, showing greater efficacy in tissues with elevated endogenous TRPV1 activity .

Table 2: Key Pharmacological Parameters

ParameterValue (Model System)Citation
TRPV1 IC₅₀10 nM (rat DRG neurons)
TRPM8 AntagonismPartial inhibition at 1 μM
ERα EC₅₀3.2 μM (MVLN assay)

Dual Modulation of TRPM8 and ERα

Beyond TRPV1, 6-INH exhibits:

  • TRPM8 antagonism: At 1 μM, it reduces menthol-induced currents by 40% in transfected HEK293 cells, suggesting a role in temperature sensation modulation .

  • ERα agonism: In MVLN assays, 6-INH induces luciferase expression (EC₅₀: 3.2 μM), indicating weak estrogenic activity potentially relevant to breast cancer research .

Challenges and Future Directions

While 6-INH’s selectivity profile addresses limitations of first-generation TRPV1 antagonists, its poor oral bioavailability (predicted <10% due to first-pass metabolism) necessitates formulation improvements. Structural analogs with enhanced metabolic stability are under investigation, focusing on:

  • Cyclization of the aliphatic chain to reduce CYP450 metabolism.

  • PEGylation to improve aqueous solubility for intravenous delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator